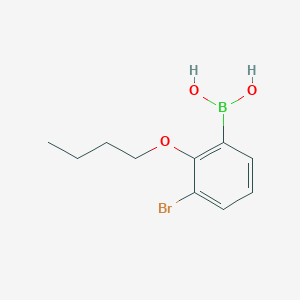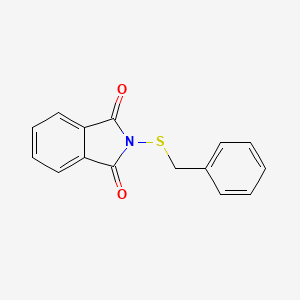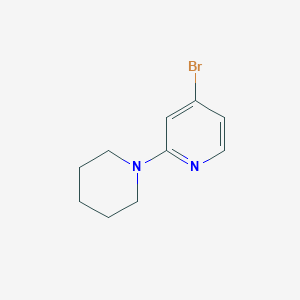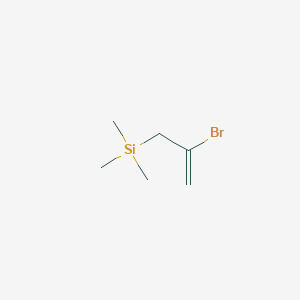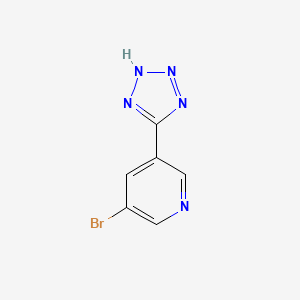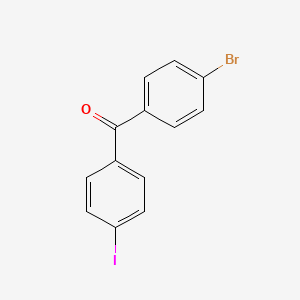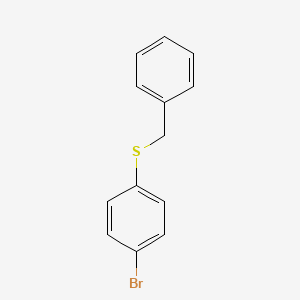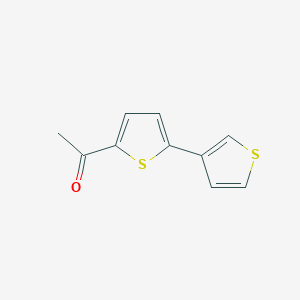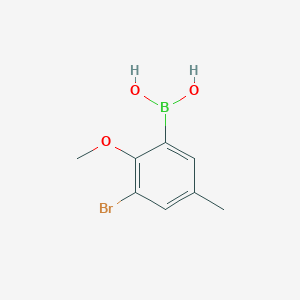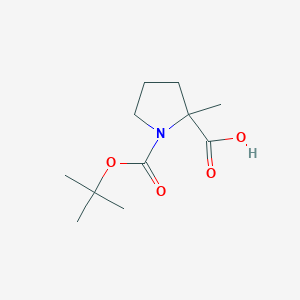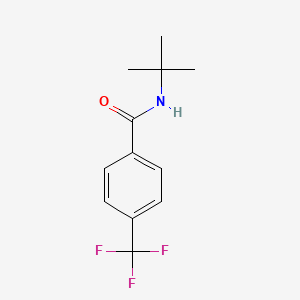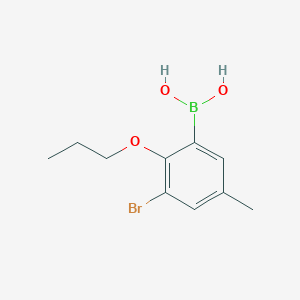
3-Bromo-5-methyl-2-propoxyphenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of arylboronic acids, which are structurally related to 3-Bromo-5-methyl-2-propoxyphenylboronic acid, can be achieved through a lithium-halogen exchange followed by an "in situ quench" as demonstrated in the preparation of 3-pyridylboronic acid from 3-bromopyridine . This method could potentially be adapted for the synthesis of 3-Bromo-5-methyl-2-propoxyphenylboronic acid by starting with an appropriate bromo-substituted precursor.
Molecular Structure Analysis
While the molecular structure of 3-Bromo-5-methyl-2-propoxyphenylboronic acid is not directly reported, the structural analysis of similar compounds, such as 5-bromonicotinic acid derivatives, has been conducted using techniques like X-ray single crystal determination . These studies can provide insights into the potential molecular geometry and intermolecular interactions, such as hydrogen bonding, that might be expected for 3-Bromo-5-methyl-2-propoxyphenylboronic acid.
Chemical Reactions Analysis
Arylboronic acids are known to participate in various chemical reactions, particularly in Suzuki cross-coupling reactions, as demonstrated by the cyclopalladated complexes of 3-thiophosphorylbenzoic acid thioamides . These reactions are essential in forming carbon-carbon bonds and could be relevant when considering the reactivity of 3-Bromo-5-methyl-2-propoxyphenylboronic acid in synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-substituted aromatic compounds and boronic acids can be inferred from related studies. For instance, the fluorescence derivatization reagent properties of 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone for carboxylic acids suggest that bromo-substituted compounds can exhibit unique reactivity and detection properties. Additionally, the supramolecular assemblies of 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds highlight the importance of functional groups and substituents in determining the molecular recognition and assembly behavior, which would also be relevant for 3-Bromo-5-methyl-2-propoxyphenylboronic acid.
Applications De Recherche Scientifique
Cross-Coupling Reactions
3-Bromo-5-methyl-2-propoxyphenylboronic acid has been utilized in various cross-coupling reactions to synthesize complex molecular structures. For instance, it has been used in the palladium-catalyzed Suzuki cross-coupling reaction to create novel thiophene derivatives with significant electronic effects on their properties. These derivatives have been studied for their pharmacological aspects, including haemolytic, biofilm inhibition, and anti-thrombolytic activities, showing potential medicinal applications (Ikram et al., 2015).
Synthesis of Fluoropyridines and Pyridones
The compound has played a crucial role in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These molecules have been generated through a two-step Suzuki reaction involving aryl iodides and heteroaryl boronic acids. This synthetic route has proven to be versatile and efficient, offering a pathway to a wide array of substituted pyridines and pyridones (Sutherland & Gallagher, 2003).
Multikilogram-Scale Synthesis
The compound has also been involved in the multikilogram-scale synthesis of complex molecules. For example, it has been a key component in a Suzuki coupling approach to synthesize a biphenyl carboxylic acid derivative. This process demonstrates the scalability and utility of the compound in industrial applications, showing its capacity to participate in reactions leading to significant quantities of the target product (Ennis et al., 1999).
Novel Pyridine-Based Derivatives
The compound's role extends to the efficient synthesis of novel pyridine-based derivatives. A study illustrated the palladium-catalyzed one-pot Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, further highlighting the compound's utility in forming structurally diverse and potentially biologically active molecules (Ahmad et al., 2017).
Propriétés
IUPAC Name |
(3-bromo-5-methyl-2-propoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-3-4-15-10-8(11(13)14)5-7(2)6-9(10)12/h5-6,13-14H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLCLUBYCOQMKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCC)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401464 |
Source


|
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
CAS RN |
870718-02-8 |
Source


|
| Record name | 3-Bromo-5-methyl-2-propoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


